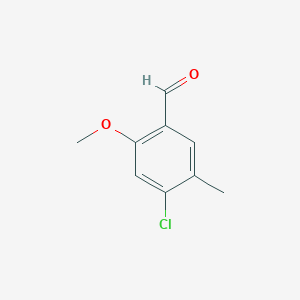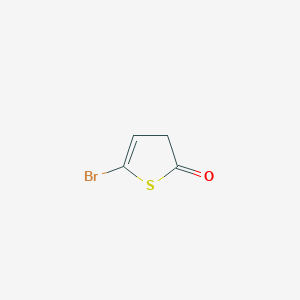
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-metoxifenil)acetaldehído es un compuesto orgánico con la fórmula molecular C9H9FO2. Es un derivado del benceno, con un grupo flúor y metoxilo unidos al anillo fenilo, junto con un grupo funcional acetaldehído. Este compuesto se utiliza principalmente en investigación y desarrollo dentro de los campos de la química orgánica y los productos farmacéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica el uso de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto de organoboro . Las condiciones de reacción suelen ser suaves y tolerantes a grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.
Métodos de producción industrial
La producción industrial de 2-(4-Fluoro-3-metoxifenil)acetaldehído puede implicar la síntesis química a gran escala utilizando métodos similares a los utilizados en los laboratorios, pero optimizados para obtener mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Fluoro-3-metoxifenil)acetaldehído puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: Los grupos flúor y metoxilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar reactivos como el metóxido de sodio (NaOCH3) y el fluoruro de potasio (KF) para reacciones de sustitución nucleófila.
Principales productos formados
Oxidación: Ácido 2-(4-Fluoro-3-metoxifenil)acético.
Reducción: 2-(4-Fluoro-3-metoxifenil)etanol.
Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-metoxifenil)acetaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 2-(4-Fluoro-3-metoxifenil)acetaldehído depende de su aplicación específica. En general, el compuesto puede interactuar con varios objetivos moleculares a través de sus grupos funcionales. Por ejemplo, el grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, alterando potencialmente su función. Los grupos flúor y metoxilo pueden influir en la reactividad y la afinidad de unión del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-Fluoro-3-metoxifenilborónico: Se utiliza en aplicaciones sintéticas similares, particularmente en reacciones de acoplamiento de Suzuki.
Ácido (4-Fluoro-3-metoxifenil)acético: Estructura similar pero con un grupo ácido carboxílico en lugar de un aldehído.
Singularidad
2-(4-Fluoro-3-metoxifenil)acetaldehído es único debido a la presencia de grupos flúor y metoxilo en el anillo fenilo, junto con un grupo funcional aldehído.
Propiedades
Fórmula molecular |
C9H9FO2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |
Clave InChI |
HXEKPZQUBQFUTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


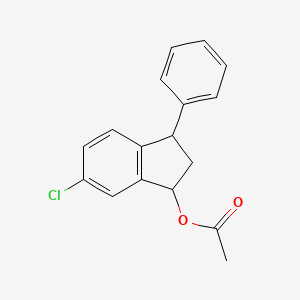
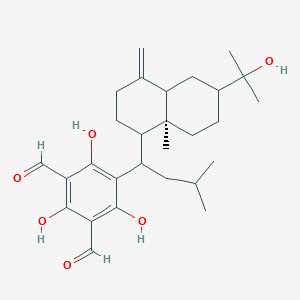
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)

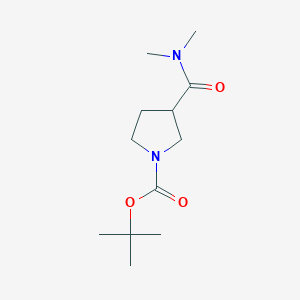
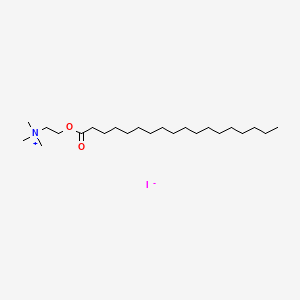

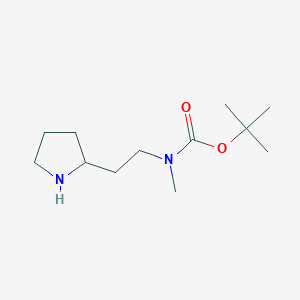
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
